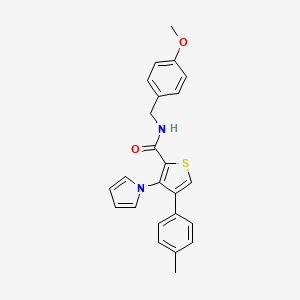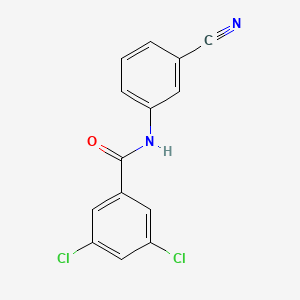
5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine
Overview
Description
“5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine” is a chemical compound with the CAS Number: 1159814-73-9 . It has a molecular weight of 178.23 . The IUPAC name for this compound is 5-tetrahydro-2H-pyran-4-yl-2-pyridinamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H14N2O/c11-10-2-1-9 (7-12-10)8-3-5-13-6-4-8/h1-2,7-8H,3-6H2, (H2,11,12) . This indicates that the molecule consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored at 2-8°C .Scientific Research Applications
Chemical Synthesis and Heterocyclic Compounds
5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine serves as a building block in the synthesis of diverse heterocyclic compounds, which are crucial in various fields of chemical research. For example, the molecule has been utilized in the synthesis of pyrindines and tetrahydroquinolines via a novel four-component one-pot process. This method emphasizes the molecule's role in facilitating efficient syntheses of complex structures, showcasing its versatility in organic synthesis (Yehia, Polborn, & Müller, 2002).
Catalysis and Amide Bond Formation
In catalysis, compounds derived from this compound have been involved in metal-free methods for direct amide bond synthesis from thioacids and amines. This represents a mild and efficient approach to amide formation, a fundamental reaction in organic chemistry, highlighting the molecule's potential in developing sustainable and metal-free catalytic processes (Samanta et al., 2020).
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, derivatives of this compound have been explored for their potential as anticancer agents. Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, starting from related amines, were evaluated against various cancer cell lines. Such studies underscore the importance of this molecule in the design and development of new therapeutic agents with potential anticancer activity (Chavva et al., 2013).
Bioorganic and Biomolecular Chemistry
The molecule also finds application in bioorganic and biomolecular chemistry, particularly in the synthesis of biologically active substances and polymers with unique physical properties. Its derivatives serve as important synthons for pharmaceutical products and as components in materials science, illustrating the molecule's broad utility in both life sciences and materials engineering (Anderson & Liu, 2000).
properties
IUPAC Name |
5-(oxan-4-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-10-2-1-9(7-12-10)8-3-5-13-6-4-8/h1-2,7-8H,3-6H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCBKXCKSDVHNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-fluoro-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2923323.png)
![1-Allyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2923324.png)
![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pent-4-en-1-one](/img/structure/B2923326.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2923330.png)
![2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2923332.png)
![1-(4-Chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2923333.png)
![Tert-butyl spiro[4,5-dihydro-3H-1,4-benzoxazepine-2,3'-azetidine]-1'-carboxylate](/img/structure/B2923338.png)

![3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2923340.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2923343.png)
![7-(3,4-diethoxyphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)

![Methyl 5-formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2923346.png)